(S)-(+)-2-Octanol can act as a chiral template in enantioselective reactions, favoring the formation of one specific enantiomer of a product molecule. One example is its use in the study of enantioselective glycidol esterification, where it influences the reaction pathway to preferentially produce a specific enantiomer of the ester product. [Source: A facile method for the preparation of enantiomerically pure aromatic glycidyl ethers via dynamic kinetic resolution, Tetrahedron Letters, Volume 44, Issue 37, 2003, Pages 6927-6930, ]
(S)-(+)-2-Octanol serves as a starting material for the synthesis of various chiral building blocks used in the construction of complex molecules. For instance, it can be converted to (+)-(S)-2-octyl tosylate, which acts as an intermediate in the preparation of various enantiomerically pure compounds, including (-)-(R)-2-halo and azido octanes. [Source: Enantioselective synthesis of 2-haloalkanes and 2-azidoalkanes, The Journal of Organic Chemistry, 1998, 63 (18), 6599-6607, ]
(S)-(+)-2-Octanol, also known as (2S)-octan-2-ol, is a chiral organic compound with the molecular formula . It appears as a colorless oily liquid that is poorly soluble in water but readily dissolves in most organic solvents. This compound is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain. The chiral nature of (S)-(+)-2-Octanol allows for distinct biological and chemical properties compared to its enantiomer, (R)-(-)-2-Octanol. It is commonly derived from natural sources, particularly through the processing of castor oil, which predominantly contains ricinoleic acid .
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
(S)-(+)-2-Octanol exhibits several biological activities. It has been identified as a volatile oil component and plant metabolite, particularly found in species such as Vaccinium macrocarpon (cranberry) where it may contribute to the plant's aroma and flavor profile . Additionally, it has shown potential neuroprotective effects and is being studied for its role in alleviating essential tremors and other involuntary neurological conditions . Its low toxicity profile makes it a candidate for further research in pharmacological applications.
The most common method for synthesizing (S)-(+)-2-Octanol involves the base-catalyzed cleavage of ricinoleic acid derived from castor oil. The process typically includes:
This method is favored due to its sustainability and the renewable nature of castor oil.
(S)-(+)-2-Octanol finds applications across various industries:
These applications underscore its importance in both consumer products and industrial processes.
Research on interaction studies involving (S)-(+)-2-Octanol has indicated its potential effects on biological systems. Studies suggest that it may interact with various receptors or enzymes within biological pathways. For instance, its neuroprotective properties may be linked to interactions with neurotransmitter systems involved in tremor regulation . Further research is needed to elucidate these interactions fully.
(S)-(+)-2-Octanol shares structural similarities with several related compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Octanol | Primary Alcohol | Straight-chain alcohol; less complex than 2-octanol |
2-Ethylhexanol | Branched Alcohol | Higher boiling point; used in plasticizers |
3-Octanol | Secondary Alcohol | Different positional isomer; distinct reactivity |
1-Hexanol | Primary Alcohol | Shorter carbon chain; different physical properties |
1-Decanol | Primary Alcohol | Longer carbon chain; used in surfactants |
Each compound exhibits unique properties that influence their respective applications and biological activities. (S)-(+)-2-Octanol stands out due to its chiral nature and specific interactions within biological systems compared to its non-chiral counterparts.
The discovery of (S)-(+)-2-octanol is rooted in early 20th-century stereochemical research. In 1913, Pickard and Kenyon pioneered the resolution of racemic 2-octanol using brucine salts of sec-octyl hydrogen phthalate, marking one of the first successful separations of secondary alcohol enantiomers. This work laid the foundation for understanding the optical activity of chiral alcohols. Industrial production emerged later, with castor oil-derived ricinoleic acid serving as the primary feedstock through base-cleavage reactions.
Table 1: Key Historical Milestones
(S)-(+)-2-octanol exemplifies the critical role of configuration in molecular interactions. Its C2 chiral center creates distinct biochemical behavior compared to the (R)-enantiomer. Studies using modified Raney nickel catalysts achieved 65.6% optical yield in 2-octanone hydrogenation, demonstrating configurational sensitivity in synthetic routes. The compound’s 2D chiral self-assembly properties on pyrolytic graphite further highlight its utility in surface chemistry studies.
Table 2: Enantiomeric Properties
Property | (S)-(+)-2-Octanol | (R)-(−)-2-Octanol |
---|---|---|
Specific Rotation (°) | +9.0 to +11.0 (neat) | −7.94 (c=8.7, EtOH) |
Hydrogen Bond Strength | 25.3 kJ/mol | 25.1 kJ/mol |
As a model secondary alcohol, (S)-(+)-2-octanol has driven advances in three key areas:
Its 0.819 g/cm³ density and −38°C melting point make it ideal for phase behavior studies, while the 76°C flash point ensures safe handling in industrial applications.
(S)-(+)-2-Octanol is an eight-carbon secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 grams per mole [2] [17]. The compound exhibits the International Union of Pure and Applied Chemistry name (2S)-octan-2-ol and is registered under Chemical Abstracts Service number 6169-06-8 [2] [4]. The molecular structure consists of a linear alkyl chain containing eight carbon atoms, with a hydroxyl functional group positioned at the second carbon atom, creating the characteristic secondary alcohol configuration [1] [15].
The structural formula can be represented as CH3CH(OH)(CH2)5CH3, where the hydroxyl group is attached to the second carbon atom from one terminal methyl group [15]. The exact mass of the molecule is 130.135765 atomic mass units, reflecting the precise isotopic composition [3] [21]. The International Chemical Identifier string for (S)-(+)-2-octanol is InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1, which encodes the complete structural information including stereochemical configuration [2] [4].
Property | Value |
---|---|
Molecular Formula | C8H18O |
Molecular Weight | 130.23 g/mol |
Exact Mass | 130.135765 g/mol |
CAS Registry Number | 6169-06-8 |
IUPAC Name | (2S)-octan-2-ol |
InChI | 1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
(S)-(+)-2-Octanol demonstrates dextrorotatory optical activity, rotating plane-polarized light in a clockwise direction when viewed toward the light source [6] [28]. This optical rotation property is denoted by the positive (+) designation in the compound name, indicating that the molecule exhibits a positive specific rotation value [6]. The stereochemical designation "S" follows the Cahn-Ingold-Prelog priority rules, where the four substituents around the chiral carbon are ranked according to atomic number priorities [12].
The molecule belongs to the class of chiral secondary alcohols, possessing one defined stereocenter at the second carbon position [3] [6]. Enantiomers of chiral compounds exhibit identical physical properties except for their interaction with plane-polarized light and their behavior in chiral environments [6]. The optical activity of (S)-(+)-2-octanol can be measured using polarimetry techniques, typically at the sodium D-line wavelength of 589.3 nanometers [28].
The stereochemical properties of (S)-(+)-2-octanol make it valuable as a chiral derivatizing agent in analytical chemistry applications [2] [13]. The compound can be employed for converting enantiomeric mixtures into diastereomeric derivatives, which can then be separated and analyzed using conventional chromatographic methods [13] [26].
The chirality center in (S)-(+)-2-octanol is located at the second carbon atom, which is bonded to four different substituents: a hydroxyl group, a hydrogen atom, a methyl group, and a hexyl chain [3] [6]. This tetrahedral arrangement with four distinct substituents creates the fundamental requirement for molecular chirality [6] [12]. The assignment of absolute configuration follows the Cahn-Ingold-Prelog sequence rules, where substituents are prioritized based on atomic number [12].
For the (S)-configuration at carbon-2, the priority order is: hydroxyl group (highest priority due to oxygen), hexyl chain (carbon chain with higher molecular weight), methyl group (single carbon), and hydrogen atom (lowest priority) [12] [27]. When the molecule is oriented with the hydrogen atom pointing away from the observer, the sequence from highest to lowest priority proceeds in a counterclockwise direction, confirming the S-configuration [12] [27].
The presence of only one stereocenter in (S)-(+)-2-octanol means that only two stereoisomers exist for this molecular connectivity: the (S)-(+) and (R)-(-) enantiomers [6] [10]. The stereocenter analysis reveals that this compound exhibits no meso forms or diastereomeric relationships with other stereoisomers of the same connectivity [5] [14].
Substituent at C-2 | Priority Rank | Atomic Number Basis |
---|---|---|
Hydroxyl (-OH) | 1 | Oxygen (8) |
Hexyl chain (-C6H13) | 2 | Carbon chain length |
Methyl (-CH3) | 3 | Single carbon |
Hydrogen (-H) | 4 | Hydrogen (1) |
The conformational behavior of (S)-(+)-2-octanol involves rotation around the carbon-carbon bonds within the octyl chain, with particular significance at the C1-C2 and C2-C3 bonds due to the proximity of the hydroxyl group [7]. Secondary alcohols typically adopt conformations that minimize steric interactions between the hydroxyl group and adjacent alkyl substituents [7] [20]. The hydroxyl group orientation relative to the methyl and hexyl substituents influences the overall molecular geometry and stability [7].
Conformational analysis using Newman projections reveals that the most stable conformations occur when the hydroxyl group adopts a gauche arrangement relative to the larger alkyl substituents, minimizing unfavorable steric interactions [7] [35]. The conformational preferences are influenced by both steric factors and potential intramolecular hydrogen bonding interactions [7] [11]. The alkyl chain portion of the molecule tends to adopt an extended all-trans conformation to minimize gauche interactions between methylene groups [35].
Temperature-dependent conformational studies of related octanol isomers indicate that conformational equilibria shift with thermal energy, affecting the overall molecular association patterns [11]. The conformational flexibility of (S)-(+)-2-octanol contributes to its solubility properties and intermolecular interactions in various solvents [11] [15].
(S)-(+)-2-Octanol and (R)-(-)-2-Octanol represent a pair of enantiomers with identical molecular formulas, molecular weights, and most physical properties, differing only in their three-dimensional spatial arrangements and optical activities [9] [10]. The (R)-(-)-2-octanol enantiomer is registered under Chemical Abstracts Service number 5978-70-1 and exhibits levorotatory optical activity, rotating plane-polarized light in a counterclockwise direction [13] [31].
The key structural difference lies in the absolute configuration at the C-2 stereocenter [9] [13]. While (S)-(+)-2-octanol has the S-configuration with a positive optical rotation, (R)-(-)-2-octanol possesses the R-configuration with a negative optical rotation of equal magnitude but opposite sign [6] [13]. The International Chemical Identifier strings differ only in the stereochemical descriptor: the (R)-enantiomer contains "/t8-/m1/s1" compared to "/t8-/m0/s1" for the (S)-enantiomer [13] [31].
Both enantiomers exhibit identical melting points (-38°C), boiling points (approximately 178°C), densities (0.819 g/mL), and refractive indices [17] [34] [36]. The enantiomers demonstrate identical chemical reactivity with achiral reagents but show differential behavior with chiral catalysts and in chiral environments [6] [29]. Nuclear magnetic resonance spectroscopic data for both enantiomers are identical when measured in achiral solvents, as the magnetic environments of corresponding nuclei are equivalent [22] [31].
Property | (S)-(+)-2-Octanol | (R)-(-)-2-Octanol |
---|---|---|
CAS Number | 6169-06-8 | 5978-70-1 |
Optical Activity | Dextrorotatory (+) | Levorotatory (-) |
Absolute Configuration | S | R |
Physical Properties | Identical | Identical |
Chemical Reactivity (achiral) | Identical | Identical |
Chemical Reactivity (chiral) | Different | Different |
Irritant